molecular formula C21H24N4O3 B2454231 2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2380041-53-0

2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No.: B2454231
CAS No.: 2380041-53-0
M. Wt: 380.448
InChI Key: LMAKKPODBUDHJY-UHFFFAOYSA-N
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Description

2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one is a complex organic compound that features a piperidine and pyridazinone moiety. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .

Preparation Methods

The synthesis of 2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include cyclization reactions and multicomponent reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridazinone moieties play crucial roles in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives and pyridazinone-containing molecules. Compared to these, 2-[1-(2-Oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one may exhibit unique properties due to its specific structural features. Examples of similar compounds are:

Properties

IUPAC Name

2-[1-(2-oxopiperidine-4-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c26-19-14-16(8-11-22-19)21(28)24-12-9-17(10-13-24)25-20(27)7-6-18(23-25)15-4-2-1-3-5-15/h1-7,16-17H,8-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMAKKPODBUDHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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